

CAS number and IUPAC name for Bis(6-methylpyridin-2-yl)methanone

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Compound of Interest

Compound Name: *Bis(6-methylpyridin-2-yl)methanone*

Cat. No.: *B3318437*

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In-Depth Technical Guide: Bis(6-methylpyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Bis(6-methylpyridin-2-yl)methanone**, a heterocyclic ketone with significant potential in coordination chemistry and as a scaffold in medicinal chemistry. This document consolidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and spectral analysis data. Furthermore, it explores the current understanding of its biological activities and potential applications in drug discovery and development, providing a valuable resource for researchers in the field.

Chemical Identity and Properties

Bis(6-methylpyridin-2-yl)methanone is a symmetrical ketone featuring two 6-methylpyridine moieties linked by a carbonyl group. Its unique structure imparts specific electronic and steric properties that are of interest in the design of novel ligands and biologically active molecules.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Reference
IUPAC Name	bis(6-methylpyridin-2-yl)methanone	
CAS Number	99765-49-8	[1]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O	[1]
Molecular Weight	212.25 g/mol	[1]
Appearance	White to off-white crystalline solid	
Storage	Sealed in a dry environment at room temperature	[1]

Synthesis and Characterization

The synthesis of **Bis(6-methylpyridin-2-yl)methanone** can be achieved through various synthetic routes. A general and effective method involves the oxidation of the corresponding methylene-bridged precursor.

Experimental Protocol: Synthesis of Bis(6-methylpyridin-2-yl)methanone

Materials:

- Bis(6-methylpyridin-2-yl)methane
- Potassium permanganate (KMnO₄)
- Acetone
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel (for column chromatography)

- Hexane
- Ethyl acetate

Procedure:

- A solution of Bis(6-methylpyridin-2-yl)methane (1.0 eq) in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- To this solution, powdered potassium permanganate (2.0 eq) is added portion-wise over 30 minutes at room temperature.
- The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solid manganese dioxide is removed by filtration through a pad of celite.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude product is dissolved in dichloromethane and washed sequentially with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The residue is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure **Bis(6-methylpyridin-2-yl)methanone**.

Spectral Data

The structural confirmation of the synthesized **Bis(6-methylpyridin-2-yl)methanone** is achieved through spectroscopic analysis.

Table 2: Spectral Data of **Bis(6-methylpyridin-2-yl)methanone**

Technique	Data
^1H NMR	Expected signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the pyridine rings and a singlet in the aliphatic region (δ 2.5-3.0 ppm) for the methyl protons.
^{13}C NMR	Expected signals for the carbonyl carbon (δ ~190 ppm), aromatic carbons of the pyridine rings, and the methyl carbons.
IR (KBr)	Characteristic absorption band for the carbonyl group (C=O) stretching vibration around 1680-1700 cm^{-1} .

Note: Specific spectral data for **Bis(6-methylpyridin-2-yl)methanone** is not readily available in the public domain. The data presented is based on characteristic chemical shifts and absorption frequencies for similar structures.

Biological Activity and Potential Applications in Drug Development

While direct studies on the biological activity of **Bis(6-methylpyridin-2-yl)methanone** are limited, the broader class of bis(pyridin-2-yl) derivatives has garnered significant attention in medicinal chemistry. A structurally related compound, Bis[(6-methylpyridin-2-yl)methyl]amine, has been investigated for its coordination chemistry and biological relevance.^[2]

This class of compounds is known to act as effective chelating agents for various transition metal ions.^[2] The resulting metal complexes have shown potential in diverse applications, including catalysis and as antimicrobial agents.^[2] The nitrogen atoms of the pyridine rings and the central linking atom (in this case, the carbonyl oxygen) can coordinate with metal ions, influencing their reactivity and stability.^[2]

The presence of the 6-methyl groups can introduce steric hindrance, which can modulate the stability and redox potentials of the metal-ligand complexes.^[2] This property is crucial in the design of catalysts and therapeutic agents where fine-tuning of electronic properties is required.

Furthermore, pyridinone-containing structures, which share some structural similarities, are recognized as important pharmacophores in drug discovery.^[3] They are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability of the pyridinone scaffold to act as a hydrogen bond donor and acceptor makes it a versatile building block in the design of enzyme inhibitors and receptor modulators.

The potential applications of **Bis(6-methylpyridin-2-yl)methanone** in drug development could lie in its use as:

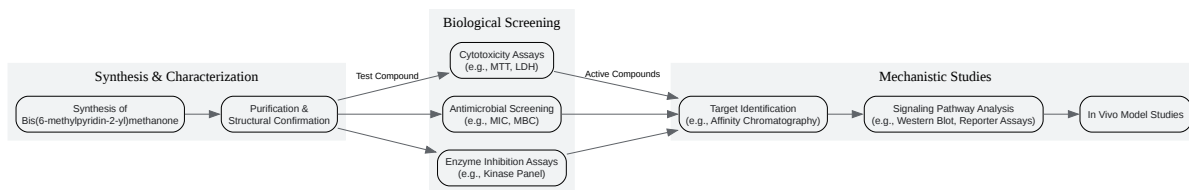
- A scaffold for the synthesis of novel kinase inhibitors: The pyridine rings can be functionalized to interact with the hinge region of protein kinases.
- A precursor for metal-based therapeutics: Its coordination with metals like ruthenium or platinum could lead to novel anticancer agents.
- A building block for compounds targeting protein-protein interactions: The rigid, V-shaped structure could be suitable for disrupting specific protein interfaces.

Signaling Pathways and Experimental Workflows

Currently, there is no direct evidence linking **Bis(6-methylpyridin-2-yl)methanone** to specific signaling pathways. However, based on the activities of related compounds, its metal complexes could potentially influence pathways involving redox signaling or metal homeostasis.

Conceptual Experimental Workflow for Screening Biological Activity

The following workflow outlines a general approach for investigating the biological potential of **Bis(6-methylpyridin-2-yl)methanone** and its derivatives.



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References

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